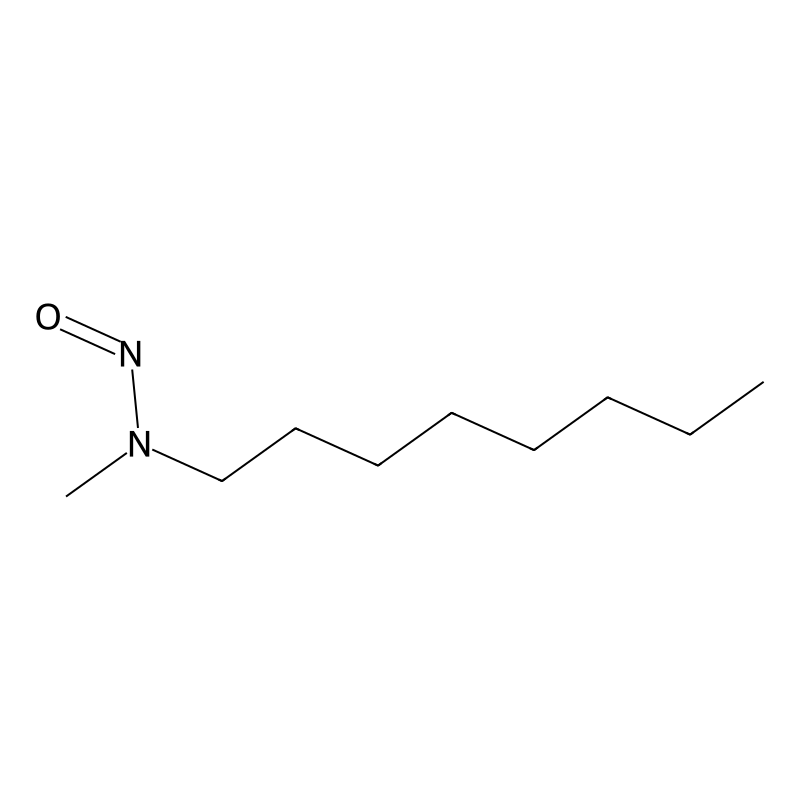

N-Nitrosomethyloctylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

N-Nitrosomethyloctylamine is a member of the N-nitrosamine family, characterized by the presence of a nitroso group (N=O) bonded to a secondary amine. Specifically, it is formed from the reaction of methyloctylamine with nitrous acid or nitrite under acidic conditions. This compound is notable for its potential carcinogenic properties, similar to other nitrosamines, which have been widely studied for their mutagenic effects in biological systems.

- Nitrosation: The formation of N-nitrosomethyloctylamine typically involves the nitrosation of methyloctylamine, where nitrous acid reacts with the amine.

- Denitrosation: Under acidic conditions, N-nitrosamines can undergo denitrosation, leading to the release of nitrogen oxides and regeneration of the corresponding amine .

- Reactivity with Electrophiles: N-nitrosamines are susceptible to nucleophilic attack, particularly at the nitrogen atom, leading to various alkylation reactions .

The activation mechanism often involves cytochrome P450-mediated hydroxylation, generating reactive intermediates that can interact with cellular macromolecules, contributing to mutagenicity .

N-Nitrosomethyloctylamine has been shown to exhibit significant biological activity:

- Mutagenicity: Like many N-nitrosamines, it is considered a potent mutagen. Studies indicate that it can induce mutations in bacterial strains such as Salmonella typhimurium through its reactive metabolites .

- Carcinogenic Potential: The compound is classified as a probable human carcinogen based on its structural similarity to other known carcinogenic nitrosamines. It has been linked to increased tumor incidence in animal models when administered at sufficient doses .

The synthesis of N-nitrosomethyloctylamine typically involves:

- Nitrosation Reaction:

- Reacting methyloctylamine with sodium nitrite and hydrochloric acid.

- The reaction must be conducted under controlled temperatures to minimize decomposition and ensure high yields.

- Alternative Methods:

- Transnitrosation reactions where existing N-nitrosamines transfer their nitroso group to methyloctylamine can also produce N-nitrosomethyloctylamine.

Research has demonstrated that N-nitrosomethyloctylamine interacts with various biological systems:

- Enzymatic Activation: Cytochrome P450 enzymes play a crucial role in activating N-nitrosomethyloctylamine, leading to the formation of reactive intermediates that can bind to DNA and proteins .

- Radical Formation: Studies indicate that hydroxyl radicals generated during metabolic activation contribute significantly to its mutagenicity .

N-Nitrosomethyloctylamine shares structural and functional similarities with several other compounds within the N-nitrosamine class. Here are some comparable compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| N-Nitrosodimethylamine | (CH₃)₂N-N=O | Highly carcinogenic; common environmental pollutant |

| N-Nitroso-N-methylbutylamine | CH₃NH(CH₂)₃N=O | Potent mutagen; activated by cytochrome P450 |

| N-Nitroso-N-ethylhexylamine | C₂H₅NH(CH₂)₄N=O | Similar carcinogenic potential |

| N-Nitroso-N-methyl-1-octanamine | CH₃NH(CH₂)₈N=O | Known for mutagenicity in animal studies |

Uniqueness of N-Nitrosomethyloctylamine

What sets N-nitrosomethyloctylamine apart from these similar compounds is its specific alkyl chain length and branching structure, which may influence its reactivity and biological effects. The unique combination of these features could result in different metabolic pathways and varying degrees of toxicity compared to other nitrosamines.